![molecular formula C16H13FN2O2S B2733944 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1024011-93-5](/img/structure/B2733944.png)
5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorinated compounds, such as those containing a 4-fluorophenyl group, are popular in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
Again, while specific reactions involving “5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione” are not available, similar compounds like pyrazoles can undergo a variety of reactions. For instance, the synthesis of pyrazole can be performed via oxidative aromatization of pyrazoline .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For instance, the melting point of a similar compound, 5-Amino-3-(4-fluorophenyl)pyrazole, is 119-123 °C .科学的研究の応用
Antibacterial and Antifungal Activities
Research has demonstrated that derivatives of thiazolidine-dione, including those related to the specified compound, exhibit significant antibacterial and antifungal activities. A study by Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, showing that compounds with pyridine or piperazine moieties possess good to excellent antibacterial activity. Additionally, compounds with piperazine moieties also demonstrated good antifungal activity, providing a basis for developing new antimicrobial agents (Mohanty et al., 2015).
Cancer Inhibitory Activity
The synthesis and evaluation of cancer inhibitory activity of 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives have been explored, indicating potential for cancer treatment. Li Zi-cheng (2013) reported that these derivatives displayed antitumor activity against multiple cancer cell lines, suggesting their utility as cancer inhibitory agents (Li Zi-cheng, 2013).
Antidiabetic Agents
Thiazolidine-2,4-dione derivatives have been investigated for their potential as antidiabetic agents. Sohda et al. (1982) discovered that certain derivatives show pronounced activities as aldose reductase inhibitors, indicating their application in managing diabetes-related complications (Sohda et al., 1982).
Anticancer Activity
N-Substituted indole derivatives synthesized from thiazolidine-2,4-dione have shown promising anticancer activity, particularly against human breast cancer cell lines. Kumar and Sharma (2022) highlighted the potential of these compounds in inhibiting topoisomerase-I enzyme, crucial for cancer treatment strategies (Kumar & Sharma, 2022).
Hypoglycemic and Hypolipidemic Activities
Further studies have highlighted the hypoglycemic and hypolipidemic activities of thiazolidine-2,4-dione derivatives, suggesting their utility in managing diabetes and associated lipid disorders. Sohda et al. (1982) prepared a series of compounds, with some exhibiting higher activities than existing treatments, underscoring their therapeutic potential (Sohda et al., 1982).
将来の方向性
特性
IUPAC Name |
5-(4-fluoroanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-2-8-13(9-3-10)19-15(20)14(22-16(19)21)18-12-6-4-11(17)5-7-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKYJWIRVQJLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)
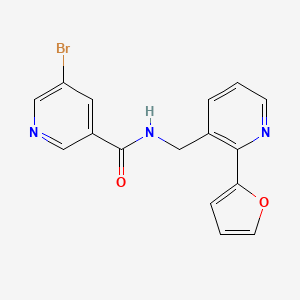
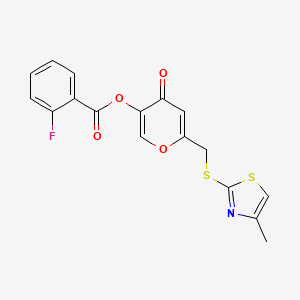
![8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2733865.png)
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2733866.png)
![(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2733869.png)
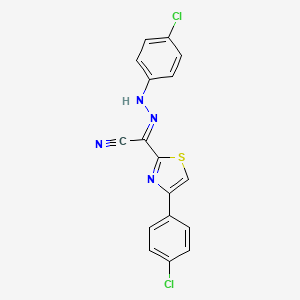
![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)
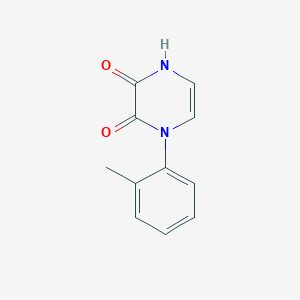
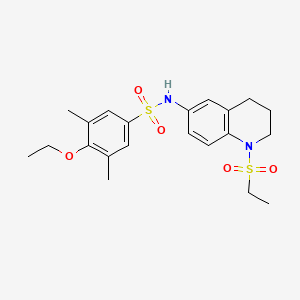
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733879.png)
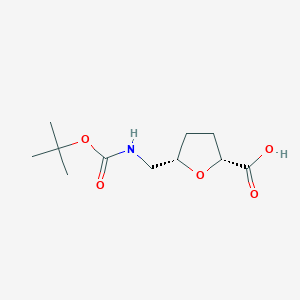
![6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2733882.png)
![Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2733884.png)